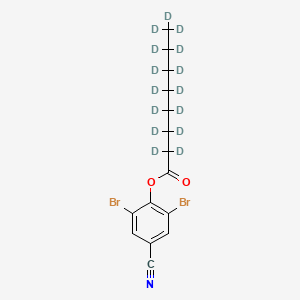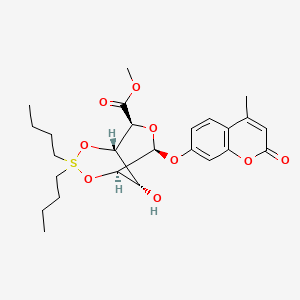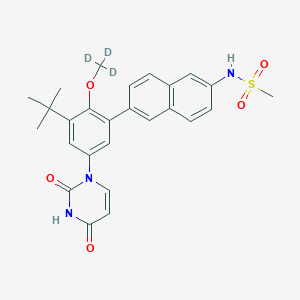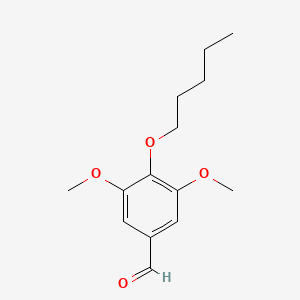
3,5-dimethoxy-4-(pentyloxy)Benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethoxy-4-(pentyloxy)Benzaldehyde is an organic compound with the molecular formula C12H16O4. It is a derivative of benzaldehyde, where the benzene ring is substituted with two methoxy groups at the 3 and 5 positions and a pentyloxy group at the 4 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-4-(pentyloxy)Benzaldehyde typically involves the alkylation of 3,5-dimethoxybenzaldehyde with a suitable pentyloxy reagent. One common method is the Williamson ether synthesis, where 3,5-dimethoxybenzaldehyde is reacted with 1-bromopentane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
化学反応の分析
Types of Reactions
3,5-Dimethoxy-4-(pentyloxy)Benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and pentyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3,5-Dimethoxy-4-(pentyloxy)benzoic acid.
Reduction: 3,5-Dimethoxy-4-(pentyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,5-Dimethoxy-4-(pentyloxy)Benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes
作用機序
The mechanism of action of 3,5-dimethoxy-4-(pentyloxy)Benzaldehyde depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biochemical effects. The methoxy and pentyloxy groups can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its distribution and activity within the body .
類似化合物との比較
Similar Compounds
3,5-Dimethoxybenzaldehyde: Lacks the pentyloxy group, making it less lipophilic and potentially less active in certain biological contexts.
4-Hydroxy-3,5-dimethoxybenzaldehyde: Contains a hydroxyl group instead of a pentyloxy group, which can significantly alter its reactivity and biological activity
Uniqueness
3,5-Dimethoxy-4-(pentyloxy)Benzaldehyde is unique due to the presence of the pentyloxy group, which enhances its lipophilicity and may confer distinct chemical and biological properties. This structural feature can influence its reactivity in synthetic applications and its behavior in biological systems, making it a valuable compound for research and industrial use.
特性
分子式 |
C14H20O4 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
3,5-dimethoxy-4-pentoxybenzaldehyde |
InChI |
InChI=1S/C14H20O4/c1-4-5-6-7-18-14-12(16-2)8-11(10-15)9-13(14)17-3/h8-10H,4-7H2,1-3H3 |
InChIキー |
RETVFMBRHIGZRY-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=C(C=C(C=C1OC)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




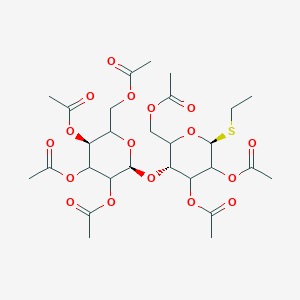

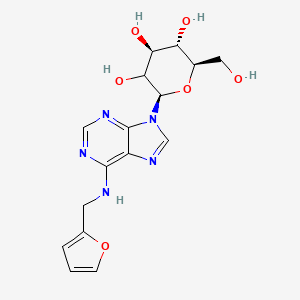
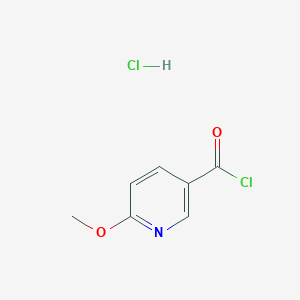
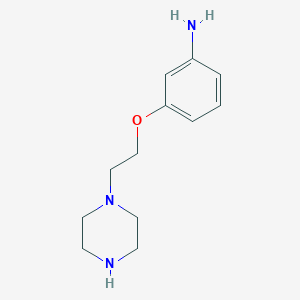
![Phenyl(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B13862138.png)

